3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole
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Overview
Description
3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a fluorophenyl group, a piperidinylmethyl group, and a methylsulfonyl group attached to the oxadiazole ring
Preparation Methods
The synthesis of 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the fluorophenyl and piperidinylmethyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors and automated processes to ensure consistency and efficiency.
Chemical Reactions Analysis
3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the oxadiazole ring or the attached phenyl and piperidinyl groups are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized oxadiazole derivatives, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its biological activity, including potential antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal applications, the compound may inhibit or activate certain enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
3-(2-Fluorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:
3-(2-Chlorophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.
3-(2-Bromophenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The presence of a bromophenyl group can also influence the reactivity and activity of the compound.
3-(2-Methylphenyl)-5-((1-(methylsulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole: The methylphenyl group may impart different steric and electronic effects compared to the fluorophenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
3-(2-fluorophenyl)-5-[(1-methylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-23(20,21)19-8-4-5-11(10-19)9-14-17-15(18-22-14)12-6-2-3-7-13(12)16/h2-3,6-7,11H,4-5,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMWCSMMYUZJGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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